2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one
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Overview
Description
This compound is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . It is part of a series of pyrimidinamine derivatives that were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Synthesis Analysis
The synthesis of this compound involves the design of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine group and a pyrimidine group. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Scientific Research Applications
Antidepressant Activity and Synthesis
A study describes the synthesis of several compounds similar to "2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one" and evaluates their antidepressant activity. These compounds were synthesized in a multi-step reaction starting from methylamine and ethyl acrylate. The compounds exhibited fluoxetine-like antireserpine and anorexigenic activity, indicating potential applications in antidepressant drug development S. Kiran Kumar, V. Sharma, S. Srivastava, K. Bhandari, Girija Shander, H. Singh, 2004.
Tautomerism in Schiff Bases
Research on related compounds explores the tautomerism in Schiff bases, which are derivatives that contain a similar pyridinyl moiety. This study provides insights into the structural and electronic properties of these compounds, which are critical for understanding their reactivity and potential applications in catalysis or as functional materials H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, D. Ülkü, 2000.
Trifluoroacetylation of Amines and Alcohols
Another study focuses on the use of a trifluoroacetylating reagent for the modification of amines and alcohols, demonstrating the compound's utility in introducing trifluoromethyl groups. This chemical transformation is essential for the development of compounds with enhanced pharmacological properties or for materials science applications T. Keumi, M. Shimada, T. Morita, H. Kitajima, 1990.
Spin Interaction in Zinc Complexes
The compound's related structures have been studied for their spin interaction in zinc complexes of Schiff and Mannich bases. Such investigations are crucial for the design of molecular magnets and understanding the fundamental principles of spin-based electronics M. Orio, C. Philouze, O. Jarjayes, F. Neese, F. Thomas, 2010.
Fungicidal Activity of Triazole Derivatives
A series of novel 1,2,4-triazole derivatives, containing structures related to the queried compound, were synthesized and evaluated for their fungicidal activities against several phytopathogens. The study highlights the potential of these compounds in developing new fungicides, showcasing the broader applicability of this chemical scaffold in agrochemical research Hui Bai, Xuelian Liu, Pengfei Chenzhang, Yumei Xiao, B. Fu, Zhaohai Qin, 2020.
Future Directions
The future directions for this compound could involve further exploration of its fungicidal activity, as well as its potential applications in the development of new agrochemicals . Additionally, the increasing demand for trifluoromethylpyridine (TFMP) derivatives suggests a promising future for this class of compounds .
properties
IUPAC Name |
2-phenoxy-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-14(27-16-5-3-2-4-6-16)19(26)25-11-9-17(10-12-25)28-18-8-7-15(13-24-18)20(21,22)23/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDRFYVDKKZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one |
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